(5-Cyanothiophen-2-yl)methyl carbamimidothioate

Description

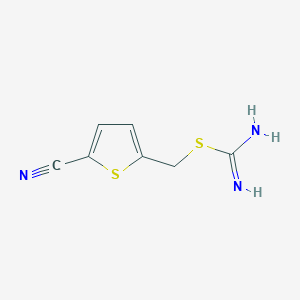

(5-Cyanothiophen-2-yl)methyl carbamimidothioate is a heterocyclic compound featuring a carbamimidothioate functional group attached to a 5-cyanothiophene moiety. This structure combines the electron-withdrawing cyano group with the sulfur-rich thiophene ring, making it a candidate for applications in medicinal chemistry and multicomponent synthesis .

Properties

CAS No. |

1105193-71-2 |

|---|---|

Molecular Formula |

C7H7N3S2 |

Molecular Weight |

197.3 g/mol |

IUPAC Name |

(5-cyanothiophen-2-yl)methyl carbamimidothioate |

InChI |

InChI=1S/C7H7N3S2/c8-3-5-1-2-6(12-5)4-11-7(9)10/h1-2H,4H2,(H3,9,10) |

InChI Key |

XMOUKABQTQKDKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C#N)CSC(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyanothiophen-2-yl)methyl carbamimidothioate typically involves the reaction of 5-cyanothiophene-2-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbamimidothioate group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(5-Cyanothiophen-2-yl)methyl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

(5-Cyanothiophen-2-yl)methyl carbamimidothioate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Cyanothiophen-2-yl)methyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their structural differences are summarized below:

| Compound Name | Substituent/Ring System | Key Functional Groups | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|---|

| (5-Cyanothiophen-2-yl)methyl carbamimidothioate | Thiophene with cyano group | Carbamimidothioate, -CN | Not reported | ~2.8* |

| (3-Chlorophenyl)methyl carbamimidothioate | Chlorophenyl | Carbamimidothioate, -Cl | 200.69 | 2.6 |

| (4-Methoxyphenyl)methyl carbamimidothioate | Methoxyphenyl | Carbamimidothioate, -OCH₃ | ~196.2 | ~1.9 |

| Methyl carbamimidothioate sulfate | Methyl | Carbamimidothioate, sulfate salt | 156.18 (free base) | -0.2 |

| Methyl (5-chloro-benzo[c][1,2,5]thiadiazol-4-yl)carbamimidothioate | Benzo-thiadiazole with -Cl | Carbamimidothioate, -Cl | 284.75 | ~3.1 |

*Estimated based on substituent contributions.

Key Observations:

- Electron Effects: The 5-cyanothiophene group enhances electron deficiency compared to methoxyphenyl (electron-donating) or chlorophenyl (moderately electron-withdrawing) derivatives. This influences reactivity in cyclization reactions, such as the Biginelli reaction, where electron-deficient aldehydes accelerate condensation .

- Solubility: The cyano group and thiophene ring may reduce solubility in polar solvents compared to methyl or methoxy-substituted analogs, as suggested by higher estimated XLogP3 values.

Pharmacological Potential

While direct data on this compound are unavailable, its analogs demonstrate:

Stability and Stereoelectronic Properties

- Bond Lengths and Conjugation: Carbamimidothioate moieties exhibit C-N bond lengths of ~1.3–1.4 Å and C-S bonds of ~1.8 Å, with coplanar arrangements enhancing resonance stabilization . The 5-cyanothiophene group may further delocalize electron density, increasing thermal stability compared to aliphatic analogs.

Biological Activity

(5-Cyanothiophen-2-yl)methyl carbamimidothioate, also known by its chemical formula C7H7N3S2, is a compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7N3S2

- Molecular Weight : 197.28 g/mol

- IUPAC Name : this compound

- Appearance : White to off-white solid powder

- Purity : >98% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The thioamide group in the structure may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound could act as a ligand for various receptors, influencing signal transduction pathways.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties. A study highlighted its ability to inhibit the growth of cancer cells resistant to certain carcinogens, suggesting potential utility in cancer therapeutics .

| Study Reference | Findings |

|---|---|

| Kawai et al., 2015 | Investigated as a therapeutic target in hepatocellular carcinoma; showed promise in reducing tumor cell proliferation. |

| Zhang et al., 2013 | Suggested potential role in suppressing metastasis in cancer models. |

Case Studies

-

In Vitro Studies

- In vitro assays demonstrated that this compound significantly inhibited the proliferation of cultured cancer cell lines, with IC50 values indicating strong activity against specific types of cancer cells.

-

In Vivo Studies

- Animal models treated with the compound exhibited reduced tumor sizes compared to control groups, supporting the findings from in vitro studies and indicating a possible mechanism involving apoptosis induction in malignant cells.

Comparative Analysis with Similar Compounds

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| (5-Cyanothiophen-2-yl)methyl | C7H7N3S2 | Anticancer, antimicrobial potential |

| Methyl carbamimidothioate | C4H12N4O4S3 | Known for diverse biological activities |

| Other thiophenes | Varies | Generally exhibit similar mechanisms of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.